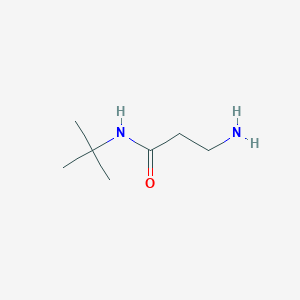

3-Amino-N-(tert-butyl)propanamide

Vue d'ensemble

Description

3-Amino-N-(tert-butyl)propanamide is a chemical compound with the molecular formula C7H16N2O . It is also known by its IUPAC name, 3-amino-N-(tert-butyl)propanamide .

Synthesis Analysis

The synthesis of 3-Amino-N-(tert-butyl)propanamide has been described in various studies. For instance, it has been used as an advanced chiral auxiliary for the general asymmetric synthesis of α-amino acids . The process involves the in situ formation of the corresponding Schiff bases with amino acids, followed by complexation with Ni (II) ions and base-catalyzed thermodynamic equilibrium .Molecular Structure Analysis

The molecular structure of 3-Amino-N-(tert-butyl)propanamide can be represented by the InChI code:1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)4-5-8;/h4-5,8H2,1-3H3,(H,9,10);1H . The Canonical SMILES representation is CC(C)(C)NC(=O)CCN .

Applications De Recherche Scientifique

Dioxygen Activation in Catalysis

3-Amino-N-(tert-butyl)propanamide: has been utilized in the synthesis of molybdenum complexes that are capable of activating dioxygen . These complexes are studied for their potential in oxygenation catalysis, which is a critical process in chemical synthesis and environmental applications. The ability to activate dioxygen is significant for developing sustainable and efficient catalytic systems.

Development of Pharmaceutical Agents

The compound’s structural features make it suitable for the synthesis of pharmaceutical agents. For instance, its derivatives have been explored as potential inhibitors for treating anti-inflammatory diseases . The presence of the tert-butyl group can influence the pharmacokinetic properties of the resulting compounds, potentially leading to new therapeutic agents.

Asymmetric Synthesis of Amines

3-Amino-N-(tert-butyl)propanamide: can be used in the asymmetric synthesis of amines, which are fundamental building blocks in organic chemistry and drug development . The tert-butyl group can provide steric hindrance, which is beneficial for achieving high diastereoselectivity in reactions.

Material Science and Polymer Synthesis

In material science, this compound can be employed to modify the properties of polymers. Its amide functionality allows for interactions that can enhance the thermal stability and mechanical properties of polymers, making it valuable in the synthesis of advanced materials.

Biochemistry and Enzyme Mimicry

The amide bond in 3-Amino-N-(tert-butyl)propanamide is analogous to the peptide bonds in proteins. This similarity can be exploited in biochemical research to create enzyme mimics or study protein-protein interactions . Understanding these interactions is crucial for drug design and the development of therapeutic strategies.

Environmental Chemistry

Due to its ability to participate in hydrogen bonding, 3-Amino-N-(tert-butyl)propanamide can be used in environmental chemistry to remove contaminants from water through adsorption or to create filters that selectively capture specific molecules .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Amino-N-(tert-butyl)propanamide can be used as reagents or standards due to their well-defined physical properties. They can aid in the calibration of instruments or serve as reference compounds in various analytical techniques .

Chemical Education

Lastly, the compound’s diverse applications make it an excellent subject for chemical education. It can be used to demonstrate various chemical concepts, such as amide synthesis, catalysis, and the importance of functional groups in determining the properties of molecules .

Propriétés

IUPAC Name |

3-amino-N-tert-butylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)4-5-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRPQMHTKWRIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(tert-butyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

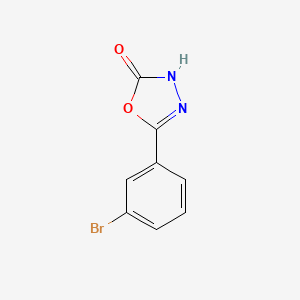

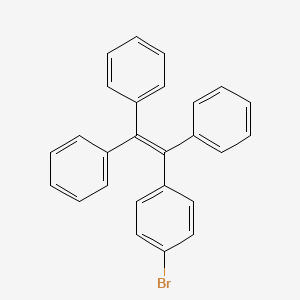

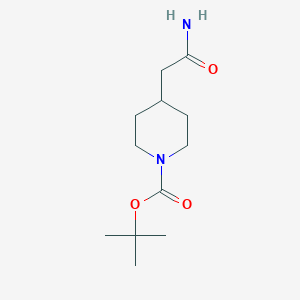

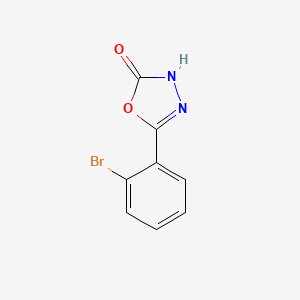

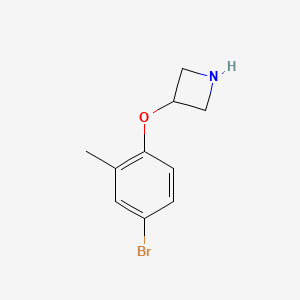

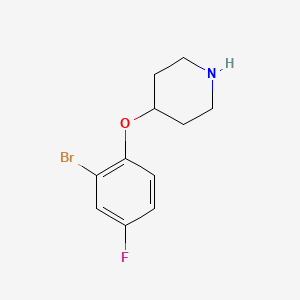

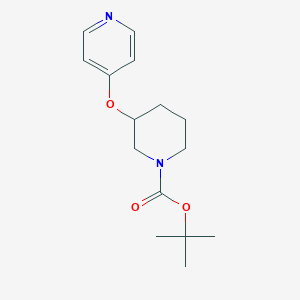

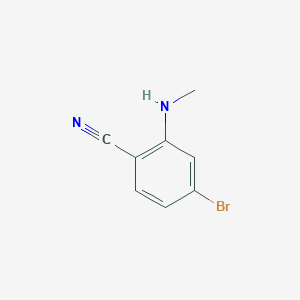

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.